molecular formula C9H12N2 B11924457 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine

1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine

Katalognummer: B11924457
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: OWAFGJDEDVTTCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound with the molecular formula C9H12N2 It is a derivative of naphthyridine, characterized by the presence of a methyl group and a partially saturated ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cyclization of N-(2-aminophenyl)acetamide derivatives can yield the desired compound. The reaction typically requires heating in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aromatic naphthyridine derivatives.

    Reduction: Reduction reactions can convert the compound into fully saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced into the ring system.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Alkyl halides, nucleophiles, and appropriate solvents.

Major Products Formed:

Wirkmechanismus

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1,2,3,4-Tetrahydro-1,5-naphthyridine
  • 1,2,3,4-Tetrahydro-1,8-naphthyridine
  • 1,2,3,4-Tetrahydro-1,7-naphthyridine

Comparison: 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern and partially saturated ring system. Compared to other naphthyridine derivatives, it exhibits distinct reactivity and biological activity. For instance, the presence of the methyl group can influence its binding affinity to molecular targets and its overall stability .

Eigenschaften

Molekularformel

C9H12N2

Molekulargewicht

148.20 g/mol

IUPAC-Name

1-methyl-3,4-dihydro-2H-1,6-naphthyridine

InChI

InChI=1S/C9H12N2/c1-11-6-2-3-8-7-10-5-4-9(8)11/h4-5,7H,2-3,6H2,1H3

InChI-Schlüssel

OWAFGJDEDVTTCN-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC2=C1C=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.